molecular formula C16H15F6N B8291903 1-(3,5-Bistrifluoromethylphenyl)-3-piperidinoprop-1-yne

1-(3,5-Bistrifluoromethylphenyl)-3-piperidinoprop-1-yne

Cat. No.: B8291903
M. Wt: 335.29 g/mol
InChI Key: JPRQNOKFFJBDOG-UHFFFAOYSA-N
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Description

1-(3,5-Bistrifluoromethylphenyl)-3-piperidinoprop-1-yne is a useful research compound. Its molecular formula is C16H15F6N and its molecular weight is 335.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H15F6N

Molecular Weight

335.29 g/mol

IUPAC Name

1-[3-[3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl]piperidine

InChI

InChI=1S/C16H15F6N/c17-15(18,19)13-9-12(10-14(11-13)16(20,21)22)5-4-8-23-6-2-1-3-7-23/h9-11H,1-3,6-8H2

InChI Key

JPRQNOKFFJBDOG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(3,5-bistrifluoromethylphenyl)-3-bromoprop-1-yne (2.53 g), piperidine (5 ml) and anhydrous potassium carbonate (5 g) in dry acetone (50 ml) was heated at reflux with stirring for 18 h. Removal of the solvent under reduced pressure and distillation of the residue under reduced pressure gave 2.26 g of an oil of boiling point 95° C./0.025 mm Hg.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

An excess of dry HCl gas was passed through a solution of 1-(3,5-bistrifluoromethylphenyl)-3-piperidinoprop-1-yne (2.26 g) in dry diethyl ether (200 ml). Filtration, washing (diethyl ether) and drying of the resulting white precipitate gave 2.16 g of a fine white powder of melting point 214.5° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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